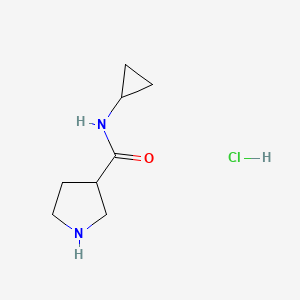
(2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine
Vue d'ensemble
Description
2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine, or 2-ISNBM, is an organic compound with a variety of uses in the field of scientific research. It is a colorless liquid that has a boiling point of 98.5 °C and a melting point of -21 °C. 2-ISNBM is used in synthesis, as a reagent, and as a tool for studying biochemistry and physiology.
Applications De Recherche Scientifique
Zinc and Cobalt Complexes in Enzyme Modeling : Research has shown that zinc and cobalt complexes derived from ligands related to (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine can serve as structural models for enzyme active sites, specifically phosphatases. These complexes mimic the enzyme-like coordination environment and distances, providing insights into enzyme functioning and design (Schnieders et al., 2008).
Inhibition of Nucleoside Transport Proteins : A study has demonstrated the potential of certain compounds, including those related to (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine, in inhibiting nucleoside transport proteins. This inhibition is relevant for understanding cellular transport mechanisms and for drug development (Tromp et al., 2005).
Neurochemical Pharmacology of Psychoactive Compounds : Investigations into the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines have revealed the significance of such compounds, including derivatives of (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine, in understanding the action mechanisms of psychoactive drugs (Eshleman et al., 2018).
Molecular Electronic Devices : The application of molecules containing nitroamine redox centers, related to (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine, has been explored in molecular electronic devices. These molecules have shown promising results like negative differential resistance, which is significant in the development of advanced electronic materials (Chen et al., 1999).
MAO-B Inhibitory Evaluation and Computational Studies : Research on 6-nitrobenzothiazole-derived semicarbazones, which are chemically related to (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine, has been conducted to explore their inhibition of monoamine oxidase B (MAO-B). This is relevant for treating neurological disorders (Tripathi et al., 2013).
Propriétés
IUPAC Name |
N-methyl-1-(5-nitro-2-propan-2-ylsulfanylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8(2)16-11-5-4-10(13(14)15)6-9(11)7-12-3/h4-6,8,12H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHMYETXVVAKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



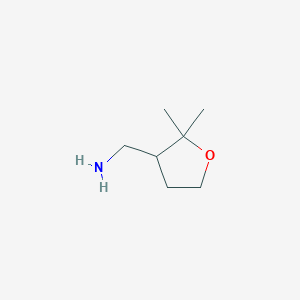

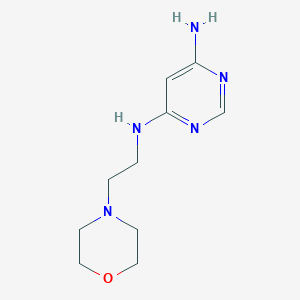
![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)
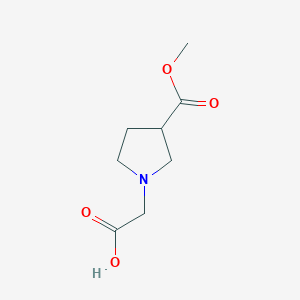

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1469446.png)

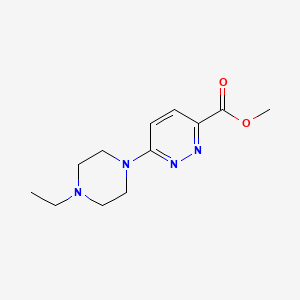

![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)
